Methoxymethyl 2-hydroxypropanoate

Description

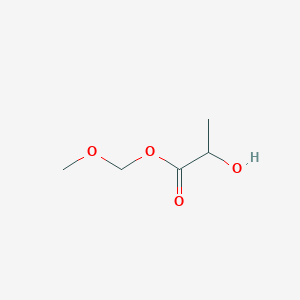

Methoxymethyl 2-hydroxypropanoate is an ester derivative of 2-hydroxypropanoic acid (lactic acid), where the hydroxyl group at the α-position is substituted with a methoxymethyl group (-OCH₂OCH₃). This modification imparts unique physicochemical properties, such as altered solubility and stability, compared to its parent acid.

Properties

IUPAC Name |

methoxymethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWBZXZFSBKZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl 2-hydroxypropanoate is typically synthesized using an esterification reaction between 2-hydroxypropanoic acid and methoxymethyl chloride under mild reaction conditions. The product is then purified using simple distillation and recrystallization techniques.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalytic systems to enhance the efficiency and selectivity of the reaction. Catalysts such as ZrO(OTf)2 are used to convert alcohols and phenols to their corresponding methoxymethyl ethers under solvent-free conditions . This method offers advantages such as short reaction times, high product yield, and reusability of the catalyst .

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry

- Solvent and Intermediate: Methoxymethyl 2-hydroxypropanoate serves as a solvent in organic synthesis, facilitating various chemical reactions. Its low toxicity and biodegradability make it a preferable alternative to traditional solvents.

- Reagent in Organic Synthesis: The compound acts as a nucleophile in substitution reactions, forming new bonds by attacking electrophilic centers. It is also involved in oxidation and reduction processes, contributing to the synthesis of complex organic molecules.

Biology

- Preparation of Biologically Active Compounds: this compound is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its role as an intermediate enhances the development of new therapeutic agents.

Medicine

- Pharmaceutical Intermediates: The compound is significant in the pharmaceutical industry for synthesizing intermediates used in drug formulations. Its applications include the development of drugs targeting various diseases due to its favorable chemical properties.

Industry

- Plasticizer and Solvent: In industrial applications, this compound functions as a plasticizer in the manufacturing of plastics, enhancing flexibility and durability. It is also employed as a solvent in coatings and inks, contributing to improved product performance .

Case Study 1: Use as a Solvent in Coatings

A study evaluated the performance of this compound as a solvent in water-based coatings. Results indicated that it improved the flow properties and drying times compared to conventional solvents. The study highlighted its potential to reduce volatile organic compound emissions while maintaining coating quality .

Case Study 2: Pharmaceutical Applications

Research focused on synthesizing novel anti-cancer agents using this compound as an intermediate. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, demonstrating the compound's utility in drug development .

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Solvent for organic synthesis, reagent for chemical reactions |

| Biology | Preparation of biologically active compounds |

| Medicine | Synthesis of pharmaceutical intermediates |

| Industry | Plasticizer in manufacturing, solvent in coatings and inks |

Table 2: Case Study Outcomes

| Case Study | Application | Key Findings |

|---|---|---|

| Coatings | Solvent | Improved flow properties and reduced VOC emissions |

| Pharmaceuticals | Drug Development | Significant cytotoxic activity against cancer cell lines |

Mechanism of Action

The mechanism of action of methoxymethyl 2-hydroxypropanoate involves its interaction with molecular targets and pathways in chemical reactions. The compound acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. In oxidation and reduction reactions, it undergoes electron transfer processes to form corresponding products.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of Methoxymethyl 2-hydroxypropanoate and related compounds, inferred from structural analogs in the evidence:

*Theoretical values based on structural calculations due to lack of direct data.

Physicochemical Properties

- Solubility : Methoxymethyl groups typically increase hydrophilicity compared to alkyl esters (e.g., methyl or n-butyl in ). However, branched-chain esters like methyl 2-hydroxyisobutyrate () may exhibit lower polarity due to steric hindrance .

- Stability : Methoxymethyl esters are generally more hydrolytically stable than acetates or formates, making them suitable for controlled-release formulations.

Biological Activity

Methoxymethyl 2-hydroxypropanoate, also known as methoxymethyl (2S)-2-hydroxypropanoate, is an organic compound characterized by its methoxymethyl and hydroxy functional groups. This compound plays a significant role as an intermediate in various biochemical pathways and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO. Its structure includes a propanoate backbone with a methoxymethyl group and a hydroxyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily linked to its ability to undergo hydrolysis and oxidation. The ester group can be hydrolyzed by esterases, resulting in the release of the corresponding acid and alcohol, which may exhibit distinct biological properties. Additionally, upon oxidation, this compound can form reactive intermediates that participate in various metabolic processes or serve as substrates for enzymatic reactions.

Enzymatic Reactions

Research indicates that this compound interacts with various biological molecules through enzymatic reactions. Its ester group is susceptible to hydrolysis by enzymes, which has implications for drug design and metabolic pathways. The hydrolysis products may influence cellular functions and contribute to the compound's overall biological activity.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, it has been observed that derivatives of similar compounds exhibit cytotoxicity against human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colorectal cancer). While specific data on this compound is limited, its structural similarities suggest potential anti-cancer properties .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it can be compared with other bioactive compounds. The table below summarizes key findings from related studies:

| Compound | Activity Type | Cancer Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| This compound | Potential cytotoxicity | HeLa, A549 | Not specified |

| Indole-derived compounds | Cytotoxicity | HT-29, A549 | 22-52 |

| Aplysinopsin derivatives | Antimicrobial | Staphylococcus epidermidis | MIC = 33 |

Case Studies and Research Findings

- Enzymatic Hydrolysis : A study demonstrated that the ester group in this compound could be hydrolyzed by specific enzymes, leading to the formation of biologically active metabolites. This process is crucial for understanding how this compound might be utilized in drug development.

- Cytotoxic Effects : Although direct studies on this compound are sparse, related compounds have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives from marine sources demonstrated IC50 values indicating effective inhibition of cell growth in multiple cancer types .

- Metabolic Pathways : Research indicates that the oxidation products of this compound may interact with cellular components such as proteins and nucleic acids, influencing metabolic pathways and potentially leading to therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.